5-Iodouracil, TMS
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-iodo-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSFYGJEXZRHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=NC=C1I)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN2O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336084 | |
| Record name | 5-Iodouracil, TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-72-9 | |
| Record name | 5-Iodo-2,4-bis[(trimethylsilyl)oxy]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodouracil, TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 5 Iodouracil and Its Trimethylsilyl Derivatives
Direct Halogenation Protocols for 5-Iodouracil (B140508)
The introduction of an iodine atom at the C5 position of the uracil (B121893) ring is a fundamental step in the synthesis of 5-iodouracil. This is typically achieved through direct halogenation methods, which include traditional electrophilic iodination and modern, environmentally benign techniques.
Electrophilic Iodination of Uracil Derivatives
Electrophilic aromatic substitution is a primary method for synthesizing C-I bonds in aromatic and heterocyclic compounds like uracil. nih.gov Due to the relatively low reactivity of iodine, these reactions often require harsh conditions or the use of strong oxidizing agents to generate a more potent electrophilic iodine species. nih.gov Common reagents for the C5 iodination of uracil and its nucleosides include iodine monochloride (ICl), which can yield the desired 5-iodouracil products in high purity (over 95%). researchgate.net
Another approach involves the use of molecular iodine (I₂) in combination with an oxidant. researchgate.net Oxidative iodination methods have been successfully applied to uracil and its derivatives. researchgate.net For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can mediate the halogenation at the C5 position of uracil derivatives. Other systems, such as potassium iodide with an oxidant, have also been employed. researchgate.net These methods facilitate the formation of an electrophilic iodine species in situ, which then attacks the electron-rich C5 position of the uracil ring.
Solvent-Free Mechanical Grinding Methodologies
In an effort to develop more environmentally friendly synthetic routes, solvent-free mechanochemical methods have been established for the iodination of pyrimidines. nih.gov This approach involves the mechanical grinding of solid-state reactants, which reduces pollution and cost. nih.gov A notable example is the iodination of uracil by grinding it with solid iodine (I₂) and silver nitrate (AgNO₃). nih.govsemanticscholar.org In this reaction, AgNO₃ acts as a Lewis acid, reacting with iodine to generate nitryl iodide in situ, which serves as the electrophilic iodinating agent. semanticscholar.org
The process is typically conducted in a mortar and pestle, proceeding exothermically and completing within 20-30 minutes. nih.gov This gentle grinding method is highly effective for C5 iodination, yielding 5-iodouracil in high yields. semanticscholar.org The effectiveness of different salts has been compared, with silver salts like AgNO₃ and Ag₂SO₄ providing significantly better yields for uracil iodination than sodium salts like NaNO₃ and NaNO₂. nih.govresearchgate.net
Table 1: Iodination of Pyrimidine (B1678525) Derivatives via Mechanical Grinding
| Substrate | Salt (Equiv.) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Uracil | AgNO₃ (2.0) | 25 | 92 | semanticscholar.org |
| Uracil | Ag₂SO₄ (2.0) | 25 | 73 | nih.gov |
| Uracil | NaNO₃ (2.0) | 25 | 33 | nih.gov |
| Uracil | NaNO₂ (2.0) | 25 | 38 | nih.gov |
| Uridine (B1682114) (rU) | AgNO₃ (2.0) | 25 | 83 | semanticscholar.orgresearchgate.net |
| 2'-Deoxyuridine (dU) | AgNO₃ (2.0) | 25 | 86 | semanticscholar.orgresearchgate.net |
| 2'-O-Me-uridine (mU) | AgNO₃ (2.0) | 15 | 98 | researchgate.net |
Functionalization via Halogen-Magnesium Exchange Reactions of 5-Iodouracil
The carbon-iodine bond in 5-iodouracil provides a reactive handle for further functionalization. One powerful technique is the halogen-magnesium exchange, which converts the C-I bond into a more reactive organometallic species, enabling the introduction of various electrophiles.
Formation of Polymagnesated Species
A significant challenge in the functionalization of uracil is the presence of acidic protons at the N1 and N3 positions. A method has been developed to perform a halogen-magnesium exchange on unprotected 5-iodouracil by first generating a polymagnesated species. acs.orgnih.gov This process involves treating commercially available 5-iodouracil with two equivalents of methylmagnesium chloride (MeMgCl) in the presence of lithium chloride (LiCl). acs.org This step deprotonates the N1 and N3 positions. Subsequently, the addition of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) facilitates the iodine-magnesium exchange at the C5 position. acs.orgnih.gov This sequence results in the formation of a trimagnesiated species, which is soluble and ready for further reaction without needing protection of the acidic N-H groups. acs.orgresearchgate.net
Electrophilic Trapping for Site-Selective Functionalization
The trimagnesated uracil species generated via the halogen-magnesium exchange is a potent nucleophile that can react with a variety of electrophiles, leading to site-selective functionalization at the C5 position. acs.org This intermediate can be "trapped" with different electrophilic reagents to introduce new carbon-carbon or carbon-heteroatom bonds.
For example, reaction with aldehydes, including sterically demanding, aliphatic, and aromatic variants, produces 5-substituted uracil derivatives in good yields. acs.org The magnesiated species can also undergo copper-catalyzed allylation with allyl bromide or be trapped with trimethylsilyl (B98337) chloride (TMSCl) to produce the corresponding 5-trimethylsilyluracil (B13940096) derivative. acs.org
Table 2: Electrophilic Trapping of Magnesiated 5-Iodouracil
| Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|
| p-MeOC₆H₄CHO | 5-(p-MeOC₆H₄CH(OH))-uracil | 78 | acs.org |
| PhCHO | 5-(PhCH(OH))-uracil | 72 | acs.org |
| t-BuCHO | 5-(t-BuCH(OH))-uracil | 55 | acs.org |
| 2-Thiophenecarboxaldehyde | 5-(2-ThienylCH(OH))-uracil | 65 | acs.org |
| Allyl bromide (with CuCN·2LiCl) | 5-Allyluracil | 84 | acs.org |
| Trimethylsilyl chloride (TMSCl) | 5-(Trimethylsilyl)uracil | 71 | acs.org |
N-Alkylation Approaches to Substituted 5-Iodouracil Analogues
Alkylation of the nitrogen atoms of 5-iodouracil is a common strategy to produce analogues with modified properties. nih.gov The reaction of 5-iodouracil with alkyl bromides in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is a standard method for this transformation. nih.govsemanticscholar.org
This alkylation predominantly occurs at the N1 position, yielding N1-substituted 5-iodouracil compounds. nih.govnih.govsemanticscholar.org In some cases, minor amounts of the N1,N3-disubstituted analogues are also formed, particularly when primary alkyl bromides are used. nih.govnih.gov The reaction is sensitive to steric hindrance; attempts to use bulky alkylating agents like t-butyl bromide or 1-adamantyl bromide were unsuccessful, suggesting the reaction proceeds via an Sₙ2 mechanism. nih.govsemanticscholar.org
Table 3: N-Alkylation of 5-Iodouracil
| Alkylating Agent (RBr) | Product | Yield (%) | Reference |
|---|---|---|---|
| n-Butyl bromide | 1-(n-Butyl)-5-iodouracil | 28.0 | nih.govsemanticscholar.org |
| n-Butyl bromide | 1,3-Di(n-butyl)-5-iodouracil | 14.0 | nih.gov |
| s-Butyl bromide | 1-(s-Butyl)-5-iodouracil | 6.1 | nih.govsemanticscholar.org |
| Cyclohexylmethyl bromide | 1-(Cyclohexylmethyl)-5-iodouracil | 28.1 | nih.govsemanticscholar.org |
| Cyclohexylmethyl bromide | 1,3-Di(cyclohexylmethyl)-5-iodouracil | 11.2 | nih.gov |
| Benzyl bromide | 1-Benzyl-5-iodouracil | 11.4 | nih.govsemanticscholar.org |
Synthesis of Reversed Nucleoside Analogues from 5-Iodouracil
Reversed nucleosides, where the nucleobase is attached to a carbon atom of the sugar moiety other than the anomeric carbon (C1'), represent a class of compounds with increased stability towards hydrolytic cleavage due to the absence of a traditional glycosidic bond. researchgate.nettandfonline.com The synthesis of such analogues using 5-iodouracil as a starting material provides a versatile platform for further chemical modifications.
A primary method for synthesizing reversed pyrimidine nucleosides involves the reaction of the sodium salt of a pyrimidine base with a suitably protected sugar derivative. researchgate.netsrce.hr In the case of 5-iodouracil, its sodium salt is treated with a protected 5-O-tosyl-D-ribose. researchgate.nettandfonline.com This reaction leads to the formation of the N-1'-regioisomer, methyl 5-deoxy-5-(2,4-dioxo-5-iodopyrimidin-1H-1-yl)-2,3-O-isopropylidene-β-D-ribofuranoside, in significant yields. tandfonline.comsrce.hr A notable advantage of this method is its efficiency, allowing for the synthesis of gram quantities of the target reversed nucleoside. srce.hr
During the condensation reaction, in addition to the primary N-1' substituted product, a small amount of an N-1',N-3'-disubstituted reversed nucleoside is also formed and can be isolated from the reaction mixture. researchgate.netsrce.hr
The resulting "reversed" 5-iodouracil-1-yl nucleoside is a valuable intermediate for further functionalization. tandfonline.com For instance, it can undergo a Sonogashira coupling reaction with (trimethylsilyl)acetylene, catalyzed by a palladium-copper system, to yield a 5'-ethinyl derivative. researchgate.nettandfonline.com This derivative can be further transformed; for example, deprotection using an acidic ion-exchange resin in methanol (B129727) can convert the trimethylsilyl ethynyl (B1212043) group into a 5-acetyl group while simultaneously removing the isopropylidene protecting group. tandfonline.com
Deprotection of the synthesized reversed nucleosides can be achieved through different methods. Treatment with an acidic ion-exchange resin like Amberlite IR-120 (H+) in methanol selectively removes the isopropylidene group. tandfonline.com Alternatively, using dilute hydrochloric acid results in a fully deprotected reversed nucleoside. tandfonline.com During these acidic deprotection steps, substitution of the iodine at the 5-position with hydrogen can occur as a side reaction, leading to the formation of small quantities of the corresponding uracil-based reversed nucleosides. tandfonline.com
The synthesis of these reversed nucleosides opens pathways to more complex structures, such as "double-headed" nucleosides, where the initial reversed nucleoside is further functionalized and coupled with another nucleobase. beilstein-journals.org
Table 1: Synthesis of Reversed Nucleosides from 5-Iodouracil
| Starting Material | Reagent | Product(s) | Yield | Reference |
| 5-Iodouracil | Protected 5-O-tosyl-D-ribose | Methyl 5-deoxy-5-(2,4-dioxo-5-iodopyrimidin-1H-1-yl)-2,3-O-isopropylidene-β-D-ribofuranoside | 58% | tandfonline.comsrce.hr |
| 5-Iodouracil | Protected 5-O-tosyl-D-ribose | 5-Iodo-1,3-bis[(tetrahydro-4-methoxy-2,2-dimethyl-furo[3,4-d] srce.hrCurrent time information in Bangalore, IN.dioxol-6-yl)methyl]pyrimidine-2,4(1H,3H)-dione | 1.5% | srce.hr |
Table 2: Further Reactions of "Reversed" 5-Iodouracil-1-yl Nucleoside
| Starting Material | Reaction | Reagents | Product | Yield | Reference |
| "Reversed" 5-iodouracil-1-yl nucleoside | Sonogashira Coupling | (Trimethylsilyl)acetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | "Reversed" 5-ethinyl derivative | 71% | researchgate.nettandfonline.com |
| "Reversed" 5-iodouracil-1-yl nucleoside | Hydrogenation | H₂, Pd/C | "Reversed" uracil-1-yl nucleoside | 82% | tandfonline.com |
| "Reversed" 5-iodouracil-1-yl nucleoside | Deprotection (isopropylidene removal) | Amberlite IR-120 (H+), MeOH | Methyl 5-deoxy-5-(2,4-dioxo-5-iodopyrimidin-1H-1-yl)-β-D-ribofuranoside | 85% | tandfonline.com |
| "Reversed" 5-iodouracil-1-yl nucleoside | Deprotection (full) | Dilute HCl | 5-Deoxy-5-(2,4-dioxo-5-iodopyrimidin-1H-1-yl)-D-ribofuranose | 72% | tandfonline.com |
| "Reversed" 5-ethinyl derivative | Deprotection/Transformation | Amberlite IR-120 (H+), MeOH | "Reversed" 5-acetyl nucleoside | 78% | tandfonline.com |
Reactivity Profiles and Chemical Transformations Involving 5 Iodouracil and Tms Reagents
Transition-Metal-Catalyzed Cross-Coupling Reactions of 5-Iodouracil (B140508) Derivatives
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net In the context of 5-iodouracil, these methodologies have been instrumental in the development of novel therapeutic agents and molecular probes.
Palladium-Catalyzed Coupling Methodologies
Palladium catalysts, in various forms, are central to the functionalization of the 5-position of the uracil (B121893) ring. researchgate.netmdpi.com These methods often provide access to a diverse range of derivatives that would be challenging to synthesize through other means.
The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 5-iodouracil derivatives. mdpi.com A key application involves the coupling of 5-iodouracil with trimethylsilylacetylene (B32187) (TMS-acetylene). This reaction serves as a crucial step in the synthesis of compounds like eniluracil. acs.org The TMS group acts as a protecting group for the terminal alkyne, which can be removed in a subsequent step. acs.orgpearson.com
The synthesis of 5-(2-trimethylsilylethynyl)uracil has been achieved on a large scale through the Sonogashira coupling of 5-iodouracil and TMS-acetylene. acs.org Subsequent deprotection of the trimethylsilyl (B98337) group yields the corresponding terminal alkyne. acs.org This two-step process highlights the utility of TMS-acetylene in introducing an ethynyl (B1212043) moiety at the 5-position of uracil. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comacs.org Optimization of this process often focuses on minimizing the catalyst loading and ensuring efficient reaction conditions. acs.org
For instance, 5-iodouracil PNA (peptide nucleic acid) residues have been synthesized via Sonogashira coupling with various alkynes, including those protected with a TMS group. mdpi.com These reactions have been performed in both solution and solid-phase formats, with yields ranging from 38-53% in solution to nearly quantitative on solid support. mdpi.com
Table 1: Sonogashira Coupling of 5-Iodouracil Derivatives with TMS-Acetylene
| Reactant 1 | Reactant 2 | Catalyst System | Product | Scale | Reference |
| 5-Iodouracil | Trimethylsilylacetylene | Palladium and Copper catalysts | 5-(2-trimethylsilylethynyl)uracil | >60 kg | acs.org |
| 5-Iodouracil PNA-residues | Various alkynes | PdCl2(PPh3)2/CuI | 5-Alkynyluracil PNA-residues | Lab scale | mdpi.com |
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org This reaction has been extensively used for the modification of nucleosides, including 5-iodouracil derivatives. researchgate.netrsc.org It allows for the introduction of a wide array of aryl and heteroaryl groups at the 5-position of the uracil ring. researchgate.netrsc.org
Research has demonstrated the successful Suzuki-Miyaura coupling of unprotected 5-iodo-2'-deoxyuridine (5-IdU) with various arylboronic acids. researchgate.netrsc.orgrsc.org These reactions are often carried out in aqueous media under mild conditions, which is advantageous for working with biological molecules. rsc.orgnih.gov The choice of ligand and base is crucial for achieving high yields and minimizing side reactions like dehalogenation. researchgate.net For example, a catalytic system composed of Pd(OAc)2 and 2-aminopyrimidine-4,6-diol (ADHP) has been shown to be effective for the functionalization of iodouridine-labeled RNA oligonucleotides. nih.gov
A "one-pot, two-steps" synthesis of 5-phenyluracil (B95959) has been developed, involving an initial Suzuki-Miyaura coupling of 5-iodo-2'-deoxyuridine with phenylboronic acid, followed by deglycosylation. rsc.org This method, performed in water with microwave irradiation, avoids the need for protection and deprotection steps. rsc.org
Table 2: Suzuki-Miyaura Coupling of 5-Iodouracil Derivatives
| 5-Iodouracil Derivative | Boronic Acid/Ester | Catalyst/Ligand | Solvent | Key Feature | Reference |
| 5-Iodo-2'-deoxyuridine (5-IdU) | Phenylboronic acid | Pd(OAc)2 | Water | Ligand-free, microwave-assisted | rsc.orgrsc.org |
| Iodouridine-labeled RNA | Various boronic acids/esters | Pd(OAc)2/ADHP or DMADHP | Aqueous buffer (pH 8.5) | Post-transcriptional labeling | nih.gov |
| 5-Iodo-1-propargyl-uracil | Boronic esters | Pd(OAc)2/Novel ligand | Not specified | Synthesis of 1,5-disubstituted uracils | researchgate.net |
To circumvent the need for pre-functionalized organometallic reagents like boronic acids, direct arylation strategies have been developed. acs.orgfiu.edupsu.edu These methods involve the palladium-catalyzed coupling of a C-H bond of an arene with an organohalide. acs.org In the context of 5-halopyrimidine nucleosides, this approach offers a more atom-economical route to 5-aryl derivatives.
It has been shown that N3-free 5-halouracils and their nucleosides can undergo palladium-catalyzed direct arylation with simple arenes and heteroaromatics in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.orgfiu.edupsu.edu This method allows for the synthesis of 5-aryl pyrimidine (B1678525) nucleosides in a single step from readily available starting materials. fiu.edupsu.edu The reaction proceeds efficiently, often within an hour at elevated temperatures. acs.orgfiu.edu The presence of the N3-proton is thought to be crucial, as it allows for enolization, which may facilitate the coupling process. acs.org
Table 3: Direct Arylation of 5-Halouracil Derivatives
| 5-Halouracil Derivative | Arene/Heteroarene | Catalyst/Promoter | Solvent | Product | Reference |
| 1-N-benzyl-5-iodouracil | Benzene, Furan, Thiophene | [Pd2(dba)3]/TBAF | DMF | 5-Aryluracil analogues | acs.org |
| N3-free 5-halouracil nucleosides | Simple arenes, Heteroaromatics | Palladium/TBAF | Not specified | 5-Aryl pyrimidine nucleosides | fiu.edupsu.edu |
Suzuki-Miyaura Coupling with Boronic Acids
Radical-Mediated Reactions Utilizing Tris(trimethylsilyl)silane ((TMS)3SiH)
Tris(trimethylsilyl)silane, often abbreviated as TTMSS, has emerged as a valuable reagent in radical chemistry, serving as an alternative to traditional tin hydrides. organic-chemistry.org Its lower toxicity and ease of removal of byproducts make it an attractive choice for radical-mediated transformations. organic-chemistry.org
Reductive Functional Group Transformations
The primary application of (TMS)3SiH in this context is the reduction of carbon-halogen bonds. mdpi.comresearchgate.net The mechanism involves the generation of a tris(trimethylsilyl)silyl radical, which then abstracts the halogen atom from the substrate to form a carbon-centered radical. mdpi.comresearchgate.net This radical intermediate is then quenched by abstracting a hydrogen atom from another molecule of (TMS)3SiH, thus propagating the radical chain. mdpi.com
This methodology has been applied to the dehalogenation of various organic halides, including those derived from nucleosides. conicet.gov.arconicet.gov.ar For instance, the reduction of hydrophobic 5-iodouracil has been achieved in high yields using (TMS)3SiH in water, with either water-soluble or organic-soluble radical initiators. conicet.gov.ar This demonstrates the versatility of TTMSS in different reaction media. The efficiency of these reductions highlights the utility of (TMS)3SiH for the clean and efficient removal of halogen functional groups, which are often installed to facilitate other transformations. mdpi.comrsc.org
Table 4: Reductive Dehalogenation with (TMS)3SiH
| Substrate | Radical Initiator | Solvent | Product | Yield | Reference |
| 5-Iodouracil | AAPH or ACCN | Water | Uracil | >90% | conicet.gov.ar |
| 5-Bromouridine | AAPH | Water | Uridine (B1682114) | 82% (based on 17% conversion) | conicet.gov.arconicet.gov.ar |
| 5-Bromouridine | ACCN | Water | Uridine | 90% (with low conversion) | conicet.gov.ar |
Hydrosilylation and Silyldesulfonylation Processes
Hydrosilylation reactions involving 5-iodouracil derivatives have been explored, particularly in the context of creating carbon-carbon bonds at the C5 position. The reduction of the hydrophobic 5-iodouracil has been achieved with high yields (>90%) using tris(trimethylsilyl)silane, (Me3Si)3SiH, in water with either the water-soluble initiator 2,2´-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or the organic-soluble initiator 1,1´-azobis(cyclohexanecarbonitrile) (ACCN). conicet.gov.arconicet.gov.ar This demonstrates the utility of silyl (B83357) radicals in mediating reactions in aqueous environments. conicet.gov.ar
Further studies have shown that the hydrosilylation of alkynes in water using (Me3Si)3SiH can proceed with high Z-stereoselectivity, especially when initiated by dioxygen. conicet.gov.ar While specific examples detailing the direct hydrosilylation of a TMS-alkynyl substituted 5-iodouracil were not prevalent in the provided results, the general reactivity of silyl radicals with both iodo-substituted aromatics and alkynes suggests the feasibility of such transformations. conicet.gov.arconicet.gov.ar
The process of silyldesulfonylation, which involves the silyl radical-mediated cleavage of a carbon-sulfur bond, is a related transformation. Although direct examples with 5-iodouracil were not found, the principles of radical silylation reactions are applicable.
Nucleophilic Reactions and Chalcogen Functionalization of 5-Iodouracil
The C5 position of 5-iodouracil is susceptible to nucleophilic attack, enabling the introduction of various functional groups, including chalcogens like sulfur and selenium.
The introduction of selenium at the C5 position of uracil and its nucleosides has been accomplished through several synthetic routes. One method involves the reaction of 5-iodouracil with sodium diselenide. nih.gov This reaction typically proceeds via an addition-elimination mechanism. researchgate.net The resulting 5-seleno-substituted uracil derivatives, such as 5-hydroseleno-2'-deoxyuridylate, have been synthesized and studied for their biological activities. nih.gov
The synthesis of selenium-containing compounds can also be achieved through palladium-catalyzed cross-coupling reactions. While direct coupling of selenium nucleophiles with 5-iodouracil was not detailed, the general utility of palladium catalysis in forming C-Se bonds is well-established. For instance, a selenium-containing fluorescent probe was synthesized by converting (4-bromophenyl)ethynyl)trimethylsilane into a selenium-containing intermediate, which was then coupled with an iodobenzene (B50100) derivative. acs.org This highlights the potential for similar strategies with 5-iodouracil.
The nucleophilicity of sulfur compounds is generally greater than that of their oxygen analogs, making them effective nucleophiles in substitution reactions. msu.edu Thiolate anions are excellent nucleophiles for the displacement of halides from alkyl chains. msu.edu In the context of 5-iodouracil, the introduction of sulfur moieties can be achieved through nucleophilic substitution reactions, although specific examples with TMS-activated 5-iodouracil were not explicitly detailed in the provided search results.
Strategic Implementation and Removal of Trimethylsilyl (TMS) Protecting Groups
The use of trimethylsilyl (TMS) groups as protecting groups is a cornerstone of nucleoside and nucleotide chemistry, including reactions involving 5-iodouracil. wikipedia.org These groups temporarily block reactive sites, such as hydroxyl and amino groups, preventing unwanted side reactions and directing the course of a synthesis. organic-chemistry.org
Silylation of uracil derivatives, including 5-iodouracil, at the N1 and/or N3 positions and the hydroxyl groups of the sugar moiety significantly enhances their solubility in organic solvents and increases their reactivity in subsequent reactions. tandfonline.combeilstein-journals.org For instance, silylated 5-o-carboranyluracil, derived from 5-iodouracil, readily couples with various protected sugars in N1-glycosylation reactions to produce carborane-containing nucleosides. tandfonline.com Similarly, silylated 5-acetyluracil (B1215520) can be coupled with 2-chlorotetrahydrofuran. beilstein-journals.org
The Vorbrüggen glycosylation method, a key reaction in nucleoside synthesis, often employs silylated heterocyclic bases. doi.org The reaction of silylated 5-iodouracil with a protected sugar under Lewis acid catalysis is a common strategy. doi.orguniovi.esacs.orgrsc.org However, the success of these reactions can be sensitive to the specific silylating agent and reaction conditions. For example, the reaction of acetate (B1210297) 19 with silylated 5-iodouracil in the presence of trimethylsilyl triflate failed to yield the desired coupled product, instead leading to the deprotection of TBS groups. uniovi.esrsc.org
The stereoselectivity of glycosylation reactions can also be influenced by the presence of silyl groups and other protecting groups on the sugar moiety. doi.org In the synthesis of 5-halo-2'-deoxyuridine derivatives, the use of a 3'-O-(N-acetyl)glycyl protecting group in conjunction with the silylbase method allowed for temperature-controlled stereoselective preparation of both α- and β-anomers. doi.org
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are frequently used to introduce substituents at the C5 position of 5-iodouracil derivatives. nih.govmdpi.com In these reactions, a TMS-protected alkyne, such as trimethylsilylacetylene, is often coupled with the 5-iodo-nucleoside. nih.gov The TMS group serves to protect the terminal alkyne during the coupling reaction.
The removal of TMS protecting groups is a critical step in the final stages of a synthesis. A variety of methods are available for the deprotection of TMS ethers and silylated alkynes, with the choice of reagent depending on the desired selectivity and the presence of other sensitive functional groups. libretexts.org
Common Deprotection Methods for TMS Groups
| Reagent/Condition | Substrate | Notes |
| Tetrabutylammonium fluoride (TBAF) | Silyl ethers, Silyl alkynes | A very common and effective fluoride source for cleaving silicon-oxygen and silicon-carbon bonds. wikipedia.orggelest.comresearchgate.net |
| Hydrofluoric acid (HF) | Silyl ethers | Often used in pyridine (B92270) or as an aqueous solution. wikipedia.orggelest.com |
| Acidic conditions (e.g., HCl in methanol) | Silyl ethers | Effective for the removal of TMS ethers. gelest.com |
| Basic conditions (e.g., K2CO3 in methanol) | Silyl ethers, Silyl alkynes | A mild method for deprotection. gelest.com |
| Lewis acids (e.g., FeCl3, SnCl2) | Silyl ethers | Can be used for selective deprotection. tandfonline.com |
| Trimethylsilyl bromide (TMSBr) in methanol (B129727) | Silyl ethers, Silyl esters | Catalytic amounts can be used for chemoselective cleavage. psu.edursc.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetylenic TMS groups | Offers high chemoselectivity, leaving alkyl silyl ethers intact. organic-chemistry.org |
| Sodium ascorbate (B8700270) and copper sulfate | Trimethyl silyl alkynes | A mild and efficient method for deprotection. researchgate.net |
For instance, the removal of the TMS group from a 5-(trimethylsilylethynyl)uracil derivative can be achieved with tetrabutylammonium fluoride (TBAF) to yield the corresponding 5-ethynyluracil. nih.gov Similarly, DBU has been shown to be highly effective for the chemoselective cleavage of acetylenic TMS groups in the presence of other silyl ethers. organic-chemistry.org
Applications in Complex Molecule Synthesis and Biochemical Research
Building Block for Nucleoside and Nucleotide Analogues
The versatility of 5-iodouracil (B140508), TMS, is prominently displayed in its role as a precursor for a diverse range of nucleoside and nucleotide analogues. These synthetic analogues are crucial tools for studying biological processes and for the development of new therapeutic agents.
Synthesis of Halogenated Deoxyuridines and Uridines
The synthesis of halogenated nucleosides is a significant area of research due to their potential antiviral and anticancer properties. 5-Iodouracil serves as a critical starting material for these syntheses. For instance, a series of 2′-deoxy-2′,2′-difluoro-5-halouridines have been synthesized, with the 5-iodo derivative showing notable activity against feline herpes virus. nih.gov The general synthetic strategy involves the coupling of a protected sugar, such as a lactone, with silylated 5-iodouracil. nih.gov This process often yields a mixture of anomers, from which the desired β-anomer can be isolated. nih.gov The anomeric ratio can be influenced by reaction conditions like temperature and the nature of substituents on the pyrimidine (B1678525) ring. doi.org
Furthermore, the direct iodination of uridine (B1682114) using reagents like iodine monochloride provides a straightforward route to 5-iodouridine (B31010), a precursor for further modifications. patsnap.com Metal-halogen exchange reactions on protected 5-iodo-2'-deoxyuridine offer another efficient method for introducing various substituents at the 5-position. rsc.org
Table 1: Synthesis of Halogenated Uridine Derivatives
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Lactone 1 | Silylated 5-iodouracil, TMSOTf | 2′-Deoxy-2′,2′-difluoro-5-iodouridine | nih.gov |
| Uridine | Iodine monochloride, Methanol (B129727) | 5-Iodouridine | patsnap.com |
| 2′-Deoxy-3′,5′-bis-O-(tert-butyldimethylsilyl)-5-iodouridine | n-BuLi, Electrophiles | 5-Substituted-2'-deoxyuridines | rsc.org |
Vorbrüggen Glycosylation with Silyl-Protected Bases
The Vorbrüggen glycosylation is a powerful and widely used method for the formation of the N-glycosidic bond in nucleoside synthesis. This reaction typically involves the coupling of a silylated nucleobase with a protected and activated sugar derivative, often in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). scripps.eduresearchgate.net
Silylated 5-iodouracil is an excellent substrate for this reaction. uniovi.esrsc.org For example, it has been used in the synthesis of nucleoside analogues with modified sugar moieties, such as those containing an oxabicyclo[3.3.0]octane scaffold. researchgate.netlew.ro The use of silyl-protected bases like TMS-5-iodouracil is crucial for achieving the desired N1-regioselectivity in pyrimidine nucleosides. researchgate.net This method has also been successfully applied to the synthesis of pyrrolo[2,3-d]pyrimidine nucleosides, where 5-iodo-substituted pyrrolo[2,3-d]pyrimidines act as effective donors. nih.gov
However, the success of the Vorbrüggen glycosylation can be influenced by the specific sugar and base derivatives used. In some cases, attempts to couple silylated 5-iodouracil with certain protected sugar acetates in the presence of TMSOTf have failed to yield the desired product, leading instead to deprotection of the sugar. uniovi.esrsc.org
Construction of Artificial Dinucleotide Duplexes
Modified nucleosides derived from 5-iodouracil are instrumental in the construction of artificial nucleic acid structures, including dinucleotide duplexes. The introduction of modifications at the 5-position of uracil (B121893) can significantly impact the stability and structural properties of DNA and RNA duplexes. nih.gov For instance, 5-iodouracil can be incorporated into oligonucleotides to study DNA-protein interactions, such as identifying the binding sites of DNA methyltransferases through photocross-linking. sigmaaldrich.comsigmaaldrich.comacs.org The iodine atom provides a site for photochemical reactions, allowing for the formation of covalent bonds with nearby amino acid residues in a protein.
Design and Synthesis of Double-Headed Nucleosides
Double-headed nucleosides are fascinating molecules that contain two nucleobases attached to a single sugar moiety. nih.gov These complex structures have applications in studying nucleic acid secondary structures and as potential therapeutic agents. beilstein-journals.orgresearchgate.net
5-Iodouracil plays a crucial role in the synthesis of certain types of double-headed nucleosides. nih.gov One synthetic strategy involves starting with a "reversed" nucleoside, where the sugar is attached to the N1 position of 5-iodouracil. nih.govbeilstein-journals.orgsemanticscholar.org This reversed 5-iodouracil nucleoside can then be further functionalized and coupled with a second nucleobase, often using the Vorbrüggen glycosylation method, to create the double-headed structure. nih.govsemanticscholar.org For example, 5′-(5-iodouracil-1-yl)uridine has been synthesized using this approach. nih.govbeilstein-journals.orgsemanticscholar.org
Preparation of Ethynyl (B1212043) and Triazolyl Modified Nucleosides
The Sonogashira cross-coupling reaction is a powerful tool for introducing alkynyl groups at the 5-position of uracil. researchgate.net 5-Iodouracil and its nucleoside derivatives are common starting materials for these reactions. researchgate.netpsu.edunih.gov The coupling of 5-iodouracil with trimethylsilylacetylene (B32187), followed by deprotection, yields 5-ethynyluracil, a versatile intermediate for further modifications. researchgate.net This methodology has been applied on a large scale. researchgate.net
The resulting 5-ethynyl pyrimidine nucleosides are valuable precursors for synthesizing a variety of other modified nucleosides. fiu.edu For instance, they can be used to create fluorescent nucleoside analogues by coupling them with fluorescent moieties like phenanthroline. psu.edu
Furthermore, the ethynyl group serves as a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce triazole rings. srce.hrresearchgate.netnih.gov This has been used to create novel triazole-containing double-headed nucleosides and other complex structures. researchgate.netnih.gov For example, 5-ethynyl pyrimidine nucleosides can be reacted with azides to form 1,2,3-triazolyl-tagged pyrimidines. srce.hr These reactions are often efficient and lead to a wide range of functionalized nucleosides with potential biological activities. nih.govsrce.hr
Table 2: Synthesis of Ethynyl and Triazolyl Modified Nucleosides
| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| 5-Iodouracil | Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst | 5-Ethynyluracil | researchgate.net |
| 5-Iodouracil reversed nucleoside | Sonogashira Coupling | Ethynyltrimethylsilane | 5-Ethynyl reversed nucleoside | srce.hrresearchgate.net |
| 5-Ethynyl pyrimidine nucleoside | Click Chemistry (CuAAC) | Azides, Copper catalyst | 1,2,3-Triazolyl pyrimidine nucleoside | srce.hr |
Functionalization of Oligonucleotides and Peptide Nucleic Acids (PNAs)
5-Iodouracil and its derivatives are valuable for the functionalization of oligonucleotides and peptide nucleic acids (PNAs). The introduction of modifications at the 5-position of uracil can enhance the properties of these synthetic nucleic acid analogues, such as their binding affinity to target DNA or RNA sequences. researchgate.net
In the context of PNA, 5-iodouracil containing monomers can be synthesized and incorporated into PNA oligomers. researchgate.net The iodine atom serves as a convenient point for introducing further modifications via Sonogashira coupling. This allows for the attachment of various functional groups, including fluorescent probes, to the PNA backbone. researchgate.net These functionalized PNAs are useful tools for a variety of applications, including diagnostics and the study of nucleic acid interactions. researchgate.net
Similarly, 5-iodouracil can be incorporated into DNA oligonucleotides. The presence of the iodine atom can affect the stability of the DNA duplex and can be used to probe DNA structure and recognition. nih.gov
Probes for Protein-Nucleic Acid Interaction Studies via Photochemical Cross-Linking
The study of the intricate and often transient interactions between proteins and nucleic acids is fundamental to understanding many biological processes. Photochemical cross-linking is a powerful technique used to "capture" these interactions by creating a stable covalent bond between the two molecules. 5-Iodouracil, a halogenated derivative of uracil, has emerged as a superior photosensitive probe for these studies. psu.eduontosight.ai When incorporated into DNA or RNA sequences in place of thymine (B56734) or uracil, it can be photoactivated to form a covalent cross-link with amino acids in close proximity, thus providing a "snapshot" of the protein-nucleic acid interface. nih.gov
The trimethylsilyl (TMS) derivative of 5-iodouracil is primarily utilized in the chemical synthesis of more complex derivatives, such as in Sonogashira coupling reactions to create compounds like 5-(2-trimethylsilylethynyl)uracil. researchgate.net In the context of photochemical cross-linking, the key functional component is the 5-iodouracil moiety itself, which is incorporated into an oligonucleotide.
5-Iodouracil is favored over other photo-cross-linking agents, such as 5-bromouracil (B15302), for several reasons. It exhibits higher cross-linking yields, often three to five times greater than those achieved with its bromo- counterpart. psu.eduresearchgate.netoup.com A significant advantage is its absorption at longer ultraviolet (UV) wavelengths. nih.gov Irradiation with monochromatic light at 325 nm, typically from a helium-cadmium laser, selectively excites the 5-iodouracil chromophore without significantly exciting or damaging other protein and nucleic acid chromophores. nih.govresearchgate.net This specificity minimizes photodamage and non-specific side reactions, leading to cleaner and more interpretable results. nih.govglenresearch.com
Upon irradiation, the carbon-iodine bond undergoes homolysis, generating a highly reactive uridyl radical. This "zero-length" cross-linker then reacts with nearby amino acid residues, particularly those with aromatic rings like tyrosine or tryptophan. psu.eduoup.comnih.gov This high reactivity and specificity allow for the precise identification of contact points within a nucleoprotein complex. nih.gov
Detailed Research Findings
Numerous studies have successfully employed 5-iodouracil-substituted nucleic acids to map protein interaction sites with high resolution.
One of the classic model systems involves the interaction between a specific RNA hairpin from the bacteriophage MS2 (or the highly similar R17) and its coat protein. researchgate.netglenresearch.com In these experiments, a single 5-iodouridine was incorporated into the RNA hairpin at a critical binding position. researchgate.netoup.com Upon irradiation of the nucleoprotein complex at 325 nm, a highly efficient and specific cross-link was formed between the RNA and the protein. researchgate.netglenresearch.com Detailed analysis identified the cross-link occurred specifically to Tyrosine-85 (Tyr85) of the coat protein, with yields reported to be between 75% and 95%. psu.eduresearchgate.netoup.com This high yield, achieved with minimal side products, underscores the efficiency of this probing technique. glenresearch.com
Another significant application was demonstrated in the study of the E. coli single-stranded DNA (SSB) binding protein. nih.gov For this research, a DNA 19-mer was synthesized with a single 5-iodouracil incorporated at specific positions. After incubation with the SSB protein and irradiation with 312 nm UV light, a protein-DNA conjugate was formed with an estimated yield of around 15%. nih.gov Subsequent mass spectrometric analysis was able to unambiguously identify the specific amino acids cross-linked to the DNA as Tryptophan-54 (Trp-54) and Tryptophan-88 (Trp-88). nih.gov
Further research on the archaeal DNA-binding protein Sso7d complexed with a 5-iodouracil-containing DNA duplex revealed that photoirradiation induced a reaction with Methionine-29 (Met29) of the protein. nih.gov The reactivity could be directly explained by the crystal structure of the complex, indicating that the solution structure closely resembles the crystalline state and demonstrating the utility of this method for validating structural models. nih.gov
The following tables summarize the findings from these key research studies.
Table 1: Photochemical Cross-Linking of 5-Iodouracil-Substituted Nucleic Acids to Specific Proteins
| Biological System | Nucleic Acid Probe | Irradiation Wavelength | Identified Cross-Linked Residue(s) | Cross-Linking Yield | Reference(s) |
|---|---|---|---|---|---|
| Bacteriophage R17/MS2 Coat Protein | RNA hairpin with 5-Iodouridine at position -5 | 325 nm | Tyrosine-85 | 75-95% | researchgate.net, glenresearch.com, psu.edu, oup.com |
| E. coli Single-Stranded DNA Binding Protein (SSB) | 19-mer DNA with 5-Iodouracil | 312 nm | Tryptophan-54, Tryptophan-88 | ~15% | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 5-Iodouracil, TMS |
| 5-Iodouracil |
| 5-Iodouridine |
| 5-Bromouracil |
| 5-(2-trimethylsilylethynyl)uracil |
| Uracil |
| Thymine |
| Tyrosine |
| Tryptophan |
Advanced Characterization and Computational Investigations of 5 Iodouracil Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic methods are indispensable for the elucidation of the chemical structures and for the characterization of complex biomolecular assemblies involving 5-iodouracil (B140508) derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of 5-iodouracil derivatives. For instance, in the synthesis of 1-[(2-benzyloxyl/alkoxyl) methyl]-5-halo-6-aryluracils, the final structures were confirmed using NMR and mass spectral data. nih.gov
The glycosylation of O2,O4-bis-trimethylsilylated 5-iodouracil has been monitored by ¹H NMR to understand the reaction progress and assign the structure of intermediates. doi.org These studies revealed that the β-anomer forms as the kinetic product, which then converts to the thermodynamically more stable α-anomer. doi.org The anomeric ratio of the crude product mixture, as determined by ¹H NMR, was consistent with the results from isolated products. doi.org
Table 1: ¹H NMR Monitoring of Glycosylation of O²,O⁴-bis-trimethylsilylated 5-iodouracil This table is interactive. Users can sort and filter the data.
| Temperature (°C) | Anomer Formation | Key Observation | Reference |
|---|---|---|---|
| 27 | α-anomer favored over time | Conversion from kinetic β-anomer to thermodynamic α-anomer. | doi.org |
| 3 | Maximized β-anomer formation | Lower temperature favors the kinetic product. | doi.org |
| -7 | Maximized β-anomer formation | Further stabilization of the kinetic product at lower temperatures. | doi.org |
Mass spectrometry (MS) is a crucial technique for characterizing heteroconjugates, such as those formed in UV cross-linking of proteins to DNA containing 5-iodouracil. nih.gov The analysis of such complexes can be challenging due to the different physicochemical properties of peptides and nucleic acids. nih.gov
Strategies to overcome these challenges include enzymatic digestion of the protein and oligonucleotide components, followed by miniaturized sample preparation for enrichment and desalting prior to MS analysis. nih.gov Both Matrix-Assisted Laser Desorption/Ionization (MALDI) MS and nano-electrospray quadrupole time-of-flight tandem MS have been successfully employed to identify the specific amino acid residues cross-linked to the 5-iodouracil-containing DNA. nih.gov For example, in a study of E. coli single-stranded DNA binding protein (SSB), tryptophan-54 and tryptophan-88 were identified as the cross-linking sites. nih.gov
Electrospray ionization (ESI) MS is another powerful tool. It has been used to identify UV cross-linked DNA-protein complexes, such as the EcoRI DNA methyltransferase complexed with 5-iodouracil-substituted DNA. oup.comnih.gov ESI-MS can confirm the incorporation of the 5-iodouracil into the oligonucleotide, as the substituted strand is heavier than the unmodified one. oup.com
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of a broad range of metabolites. nih.gov However, many polar and semi-polar compounds, including nucleobases like 5-iodouracil, are not sufficiently volatile for GC analysis and require a derivatization step. nih.govmdpi.com Trimethylsilylation (TMS) is a common derivatization method where active hydrogens in functional groups are replaced by a trimethylsilyl (B98337) group, increasing the volatility and thermal stability of the analyte. nih.govmdpi.com
The TMS derivatization of 5-iodouracil is a key step in its synthesis and subsequent analysis. For instance, in the N-alkylation of pyrimidines, 5-iodouracil is silylated in situ with reagents like hexamethyldisilazane (B44280) (HMDS) before the alkylation step. nih.govias.ac.in
While TMS derivatives are well-suited for GC-MS, their stability can be a concern, as they can degrade over time due to moisture. nih.govmdpi.comshimadzu.com This necessitates that samples be analyzed shortly after derivatization. shimadzu.com To address this, automated TMS derivatization systems have been developed to improve accuracy, efficiency, and safety, especially in high-throughput metabolomics studies. shimadzu.com These automated systems allow for the simultaneous derivatization of multiple samples and their immediate analysis, ensuring better reproducibility. nih.govshimadzu.com
Table 2: Common TMS Derivatization Reagents This table is interactive. Users can sort and filter the data.
| Reagent | Abbreviation | Common Use | Reference |
|---|---|---|---|
| N,O-bis(trimethylsilyl)acetamide | BSA | Silylation of 5-iodouracil for N-alkylation. | nih.gov |
| Hexamethyldisilazane | HMDS | Silylating agent in the N-alkylation of pyrimidines. | ias.ac.in |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of hydroxylated analogues for GC-MS. | researchgate.net |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Derivatizing agent for metabolite profiling. | nih.gov |
Mass Spectrometry (MS) Techniques for Heteroconjugate Characterization
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 5-iodouracil has been redetermined with high precision, revealing a non-planar molecule with a slightly distorted boat conformation. nih.gov
The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which link the molecules into ribbons. nih.gov In addition to hydrogen bonding, halogen bonds also play a significant role in the crystal structures of 5-iodouracil and its derivatives. acs.orgscispace.com The polarized iodine atom can act as a halogen bond donor, interacting with halogen bond acceptors like the carbonyl oxygen of N,N-dimethylformamide (DMF). scispace.com Both hydrogen and halogen bonds are crucial in controlling the resulting crystal structures. acs.orgresearchgate.net
Table 3: Crystallographic Data for 5-Iodouracil This table is interactive. Users can sort and filter the data.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₃IN₂O₂ | nih.gov |
| Molecular Weight | 237.98 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | Not specified | nih.gov |
| a (Å) | 4.89650 (18) | nih.gov |
| b (Å) | 4.45921 (13) | nih.gov |
| c (Å) | 14.2167 (2) | nih.gov |
| β (°) | 92.341 (2) | nih.gov |
| Volume (ų) | 310.16 (1) | nih.gov |
| Z | 2 | nih.gov |
Computational Chemistry Approaches for Understanding 5-Iodouracil Behavior
Computational chemistry provides valuable insights into the properties and behavior of 5-iodouracil that can complement experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been extensively used to study the tautomerism of 5-iodouracil and its derivatives. ysu.amnih.govresearchgate.net These studies have consistently shown that the diketo tautomer is the most stable form, with a significant energy difference between it and other tautomeric forms. nih.gov This large energy gap explains why only the diketo form is typically observed in experiments. nih.gov
DFT calculations have also been employed to predict vibrational spectra (IR and Raman), which show good agreement with experimental data. ysu.am Furthermore, these computational methods are used to calculate various molecular properties, such as equilibrium geometry, atomic charges, and thermodynamic parameters. ysu.amresearchgate.net The stability of different tautomers has been correlated with parameters like intramolecular electrostatic interactions. nih.gov
Ab Initio Methods for Interaction Strength and Photodynamics
Ab initio quantum chemical calculations serve as a powerful tool for elucidating the intricate details of molecular interactions and the complex dynamics that follow photoexcitation in 5-iodouracil (5-IU) and its derivatives. These computational methods, which are derived from first principles without reliance on empirical parameters, provide deep insights into non-covalent interactions and the ultrafast processes governing the molecule's photostability and photoreactivity.
Quantum chemical calculations have been instrumental in investigating the intermolecular halogen and hydrogen bonding interactions of 5-iodouracil. acs.org Studies combining single-crystal X-ray diffraction with computational analyses have revealed that the polarized iodine atom and the amidic NH group in 5-iodouracil and its derivatives can act simultaneously as halogen and hydrogen bond donors, respectively. acs.orgscispace.com These interactions are of comparable importance in dictating the resulting crystal structures. acs.org Density Functional Theory (DFT) calculations have been employed to explore the potential energy surfaces of model systems, clarifying the nature of these bonding interactions. acs.orgresearchgate.net The gas-phase acidity and proton affinity of 5-halouracils, including 5-iodouracil, have also been comprehensively examined using theoretical methods, providing benchmark data on their intrinsic thermochemical properties. researchgate.net
The photodynamics of 5-halouracils are of significant interest due to their role as radiosensitizers. Computational studies on 5-bromouracil (B15302) (5-BU), a close analogue of 5-IU, offer valuable insights into the deactivation pathways following UV irradiation. nih.gov Upon excitation to the bright ππ* state, three primary relaxation pathways are possible: relaxation back to the ground state, intersystem crossing (ISC) to the triplet manifold, and photodissociation of the carbon-halogen bond. nih.govarxiv.org High-level ab initio calculations, such as multi-state complete active space second-order perturbation theory (MS-CASPT2), have been used to map the potential energy surfaces of the excited states. nih.govarxiv.org These studies suggest that while ground-state relaxation is a major deactivation channel, the cleavage of the C-I bond to form a uracilyl radical is a critical process, particularly in the context of DNA damage. arxiv.orgaip.org Time-resolved Fourier transform infrared (TR-FTIR) spectroscopy combined with ab initio calculations helps to examine the state-specific photochemical reaction mechanisms of 5-IU. researchgate.net
| State | MS-CASPT2 | Experimental (Gas Phase) |
|---|---|---|
| S₁ (¹ππ) | 4.60 | 4.66 |
| T₁ (³ππ) | 3.51 | 3.35 |
Theoretical Descriptors of Aromaticity and Intramolecular Interactions
Theoretical descriptors derived from computational chemistry provide quantitative measures of fundamental electronic properties like aromaticity and the nature of intramolecular interactions within 5-iodouracil derivatives. These descriptors are crucial for understanding the molecule's stability, reactivity, and electronic structure.
Aromaticity, a core concept in chemistry, has been evaluated for uracil (B121893) and its halogenated derivatives using several theoretical indices. researchgate.net Two common descriptors are the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on geometric criteria (bond lengths), and the Nucleus-Independent Chemical Shift (NICS), a magnetic criterion based on the computed shielding at the ring's center. mdpi.com Computational studies have shown that for uracil and its 5-halogenated derivatives, the most stable tautomeric form (the diketo form) is generally the least aromatic. mdpi.com The inclusion of the iodine atom at the C5 position influences the electronic distribution within the pyrimidine (B1678525) ring, which is reflected in the calculated aromaticity indices. However, optimizing the geometry of 5-iodouracil tautomers for these calculations can be challenging and often requires specialized basis sets to properly account for the heavy iodine atom. mdpi.com
| Tautomer | Relative Energy (kcal/mol) | HOMA | NICS(0) | NICS(1) |
|---|---|---|---|---|
| Diketone (U1) | 0.00 | 0.489 | -3.13 | -8.00 |
| 2-hydroxy-4-keto (U2) | 11.45 | 0.742 | -6.42 | -9.75 |
| 4-hydroxy-2-keto (U3) | 12.72 | 0.720 | -5.69 | -9.52 |
| 2,4-dihydroxy (U4) | 24.31 | 0.949 | -9.21 | -11.23 |
Mechanistic Elucidation of Reactions Involving 5 Iodouracil and Tms Chemistry
Exploration of Electrophilic Addition-Elimination Pathways
Electrophilic substitution at the C5 position of uracil (B121893) is a fundamental reaction. In the case of electron-deficient pyrimidines, direct electrophilic substitution can be challenging due to the ring's low reactivity. nih.gov However, the reaction proceeds via an addition-elimination mechanism. The general pathway involves the initial attack of an electrophile (E+) on the electron-rich C5-C6 double bond of the uracil ring. numberanalytics.comsavemyexams.com This leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. numberanalytics.com The subsequent elimination of a group, typically a proton from the C5 position, restores the aromaticity of the pyrimidine (B1678525) ring and yields the substituted product. chemguide.co.ukyoutube.com
For TMS-protected 5-iodouracil (B140508), the silyl (B83357) groups on the nitrogen and oxygen atoms enhance the nucleophilicity of the pyrimidine ring. While the C5 position is already substituted with iodine, electrophilic attack can still occur, particularly in reactions aimed at modifying other parts of the molecule or in mechanistic studies of related compounds. For instance, the iodination of uracil itself to form 5-iodouracil is a classic example of electrophilic substitution. This process often requires an electrophilic iodine source (I+), which can be generated from molecular iodine in the presence of an oxidizing agent or a Lewis acid like silver nitrate (B79036) (AgNO₃). nih.govsemanticscholar.org The reaction mechanism involves the addition of I+ to the C5 position, followed by the elimination of a proton to yield 5-iodouracil. semanticscholar.org
Formaldehyde, acting as an electrophile, has been shown to add to the C5 position of uracil, yielding a hydroxymethyl group in a related mechanism. umich.edu This highlights the susceptibility of the C5 position to attack by electrophiles, a key feature of the addition-elimination pathway.
Detailed Radical Reaction Mechanisms
The carbon-iodine bond in 5-iodouracil is relatively weak and susceptible to homolytic cleavage, making it an excellent substrate for radical reactions. nih.govnih.gov The generation of a uracil-5-yl radical is the key initiating step in these pathways. nih.gov This can be achieved through various methods, including photochemical irradiation or dissociative electron attachment (DEA). nih.govnih.govacs.orgresearchgate.net
A synthetically useful method for generating the uracil-5-yl radical involves the use of silyl radicals, particularly from tris(trimethylsilyl)silane, (Me₃Si)₃SiH. conicet.gov.armdpi.com These reactions proceed via a radical chain mechanism.
The propagation steps are as follows:
Iodine Abstraction: A tris(trimethylsilyl)silyl radical, (Me₃Si)₃Si•, abstracts the iodine atom from 5-iodouracil. This is an efficient step that forms the stable (Me₃Si)₃Si-I and the primary carbon-centered uracil-5-yl radical (U•).
Hydrogen Transfer: The uracil-5-yl radical (U•) then abstracts a hydrogen atom from a donor molecule, typically the (Me₃Si)₃SiH reagent itself, to yield the reduced product (uracil) and regenerate the (Me₃Si)₃Si• radical, which continues the chain. mdpi.com
This process is highly efficient for the reduction of 5-iodouracil. Studies have shown that hydrophobic 5-iodouracil can be reduced to uracil in yields greater than 90% using (Me₃Si)₃SiH in an aqueous medium with a radical initiator. conicet.gov.arconicet.gov.ar
| Substrate | Radical Reagent System | Initiator | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Iodouracil | (Me₃Si)₃SiH in water | ACCN | Uracil | >90 | conicet.gov.arconicet.gov.ar |
| 5-Bromouridine | (Me₃Si)₃SiH in water | AAPH | Uridine (B1682114) | 82 | conicet.gov.arconicet.gov.ar |
Catalytic Cycles in Transition-Metal-Mediated Couplings
TMS-protected 5-iodouracil is a valuable substrate for transition-metal-catalyzed cross-coupling reactions, which create new carbon-carbon or carbon-heteroatom bonds at the C5 position. The general reactivity order for aryl halides in these couplings is Ar-I > Ar-Br > Ar-Cl, making 5-iodouracil highly reactive. libretexts.orgmdpi.com The TMS groups serve to protect the N-H protons and improve solubility. The most common reactions include the Sonogashira, Suzuki, and Heck couplings, each proceeding through a distinct catalytic cycle involving a palladium catalyst. fiu.edueie.gr
Sonogashira Coupling: This reaction couples 5-iodouracil with a terminal alkyne. The copper-cocatalyzed cycle is widely accepted: libretexts.orgmdpi.comsci-hub.se
Oxidative Addition: A Pd(0) complex oxidatively adds to the C-I bond of 5-iodouracil to form a Pd(II)-uracil intermediate.
Transmetalation: Concurrently, a copper(I) acetylide is formed from the terminal alkyne, CuI, and a base. This copper acetylide transfers the alkyne group to the Pd(II) center, regenerating the Cu(I) salt.
Reductive Elimination: The Pd(II) intermediate reductively eliminates the final coupled product (5-alkynyluracil), regenerating the active Pd(0) catalyst.
A copper-free version, known as the Cassar-Heck reaction, has been successfully applied to couple 5-iodouracil with trimethylsilylacetylene (B32187). researchgate.net
Suzuki Coupling: This reaction couples 5-iodouracil with an organoboron reagent (e.g., a boronic acid). fiu.eduacs.org
Oxidative Addition: Pd(0) adds to the C-I bond of 5-iodouracil to form the Pd(II) intermediate.
Transmetalation: The organoboron reagent, activated by a base (e.g., carbonate or phosphate), transfers the organic group to the palladium center.
Reductive Elimination: The 5-aryluracil product is eliminated, regenerating the Pd(0) catalyst.
Hiyama Coupling: This reaction involves the coupling of 5-iodouracil with an organosilane, which is activated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). fiu.edumdpi.com The catalytic cycle is analogous to the Suzuki coupling, with the transmetalation step involving the activated organosilane.
| Reaction | Coupling Partner | Typical Catalyst System | Key Mechanistic Steps | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Base | Oxidative Addition, Transmetalation, Reductive Elimination | libretexts.orgmdpi.comsci-hub.se |
| Suzuki | Organoboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Oxidative Addition, Transmetalation, Reductive Elimination | fiu.eduacs.org |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | fiu.edu |
| Hiyama | Organosilane | Pd Catalyst / Fluoride Source (TBAF) | Oxidative Addition, Transmetalation, Reductive Elimination | fiu.edumdpi.com |
Stereochemical Control and Regioselectivity in Transformations
Regioselectivity: Reactions involving 5-iodouracil are overwhelmingly regioselective at the C5 position. The carbon-iodine bond serves as a specific site for functionalization in cross-coupling reactions, ensuring that substitution occurs exclusively at this position. fiu.edud-nb.info Furthermore, methods have been developed for the direct functionalization of the uracil scaffold. For example, treating unprotected 5-iodouracil with a combination of Grignard reagents leads to a trimagnesiated species that reacts with various electrophiles to selectively yield 5-functionalized uracil derivatives. acs.org
Interestingly, the choice of a silyl protecting group can influence the regioselectivity of metalation. In one study, lithiation of a uracil derivative protected with a bulky triethylsilyl (TES) group occurred at the C6 position. In contrast, using the smaller trimethylsilyl (B98337) (TMS) group switched the regioselectivity, directing metalation to the N3 position. uni-muenchen.de This demonstrates that steric and electronic effects imparted by the silyl group can be used to direct reactivity to different sites on the pyrimidine ring.
Stereochemical Control: Stereocontrol is crucial in the synthesis of nucleoside analogues where silylated 5-iodouracil is coupled with a protected sugar moiety (glycosylation). These reactions typically produce a mixture of α and β anomers. nih.gov The stereochemical outcome can be highly dependent on reaction conditions.
A key study demonstrated that temperature can be used to control the stereoselectivity of the glycosylation of O²,O⁴-bis-trimethylsilylated 5-iodouracil. doi.org At lower temperatures, the reaction is under kinetic control and favors the formation of the biologically relevant β-anomer. As the temperature increases or the reaction time is extended, the reaction equilibrates towards the thermodynamically more stable α-anomer. doi.org This effect is attributed to the rate-enhancing effect of the 5-halogen substituent on the anomerization process.
| Reaction Temperature (°C) | Reaction Time | Anomeric Ratio (β:α) | Control Type | Reference |
|---|---|---|---|---|
| 20 | Overnight | ~85:15 | Kinetic | doi.org |
| 27 | 1 week | Equilibrates to favor α-anomer | Thermodynamic | doi.org |
In other cases, the stereoselectivity of N1-glycosylation is largely unaffected by the bulky substituent at the C5 position, exclusively producing the desired nucleoside anomer under mild conditions. tandfonline.comtandfonline.com
Supramolecular Chemistry and Intermolecular Interactions of 5 Iodouracil
Investigation of Halogen Bonding Interactions
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). ucl.ac.uk In 5-iodouracil (B140508), the iodine atom serves as the XB donor, frequently interacting with electronegative atoms like oxygen. scispace.com The strength of this interaction is significant, decreasing in the order of I > Br > Cl >> F for halogens, making 5-iodouracil a particularly strong XB donor among halogenated nucleobases. ucl.ac.ukmdpi.commdpi.com
Studies have shown that the polarized iodine atom and the amidic NH functionality in 5-iodouracil and its derivatives act in concert, with halogen and hydrogen bonds playing equally important roles in controlling the resulting crystal structures. acs.orgresearchgate.net The general ability of pyrimidine (B1678525) nucleobases to provide electron-donating groups for halogen bonding has been confirmed in numerous crystal structures. jyu.fi In cocrystals of 5-iodouracil (5IU) with other molecules, such as the antiretroviral drug lamivudine (B182088) (3TC), halogen bonds can effectively direct the assembly, in this case forming layered structures. uiowa.edu Analysis of crystallographic data shows that C-I···O contacts are often shorter than the sum of the van der Waals radii, with a nearly linear C-I···O angle, which is characteristic of a strong halogen bond. scispace.com
Table 1: Examples of Halogen Bond Geometries in Halogenated Uracil (B121893) Structures
| Donor Molecule | Acceptor | C-X···O Distance (Å) | C-X···O Angle (°) | Reference |
|---|---|---|---|---|
| 6-iodouracil (6Iura) | Carbonyl Oxygen (O1) | 3.06 | 169 | mdpi.com |
| 6-chlorouracil (6Clura) | Carbonyl Oxygen (O1) | 3.04 | 166 | mdpi.com |
This table presents representative data for halogen bonds in related uracil structures to illustrate typical interaction geometries.
Analysis of Hydrogen Bonding Networks and Crystal Packing
While halogen bonds are a defining feature, conventional hydrogen bonds remain a primary force in the crystal packing of 5-iodouracil. The N1-H and N3-H groups of the uracil ring are effective hydrogen bond donors, while the carbonyl oxygens at C2 and C4 are strong acceptors. In pure crystalline 5-iodouracil, N-H···O hydrogen bonds are the dominant interactions, leading to the formation of robust, planar ribbons. mdpi.comiucr.org
Table 2: Crystal and Hydrogen Bonding Data for 5-Iodouracil
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁ | iucr.orgnih.gov |
| a | 14.210 (1) Å | iucr.org |
| b | 4.458 (1) Å | iucr.org |
| c | 4.899 (3) Å | iucr.org |
| β | 92.31 (1)° | iucr.org |
| Dominant H-Bond Motif | N-H···O | mdpi.comiucr.org |
Principles of Crystal Engineering with Halogenated Nucleobases
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. ucl.ac.ukiucr.org Halogenated nucleobases, such as 5-iodouracil, are exemplary tools in this field because they possess a combination of strong, reliable, and directional interaction sites. mdpi.com The hydrogen bonding capabilities of the uracil core provide robust and predictable synthons for forming tapes, layers, or rosettes. jyu.fi The addition of a halogen atom introduces a second, highly tunable interaction vector in the form of the halogen bond. sci-hub.se
The key principles of using halogenated nucleobases in crystal engineering include:
Synthon Reliability : Both hydrogen bonds (e.g., N-H···O) and halogen bonds (C-X···O/N) are reliable synthons that can be used to guide molecules into desired arrangements.
Tunability : The strength of the halogen bond can be systematically modified by changing the halogen atom (I > Br > Cl). ucl.ac.uk This allows for the fine-tuning of interaction strengths and, consequently, the physical properties of the resulting crystal.
Hierarchical Assembly : Stronger interactions, typically hydrogen bonds, can be used to form primary structures like chains or layers. Weaker, but still highly directional, halogen bonds can then be employed to organize these primary structures into a final three-dimensional architecture. mdpi.com
Expanding Genetic Information : In the context of synthetic biology, the use of halogenated bases to form specific pairs with higher stability can be used to engineer novel artificial DNA structures. jyu.fimdpi.com
By leveraging the predictable interplay between hydrogen and halogen bonding, researchers can construct complex supramolecular assemblies and cocrystals with targeted architectures and properties, making halogenated nucleobases like 5-iodouracil cornerstones of modern supramolecular chemistry. acs.orgsci-hub.sepsu.edu
Q & A
Q. What molecular dynamics parameters are critical for modeling 5-iodouracil's interaction with helicase-primase complexes?
- Methodological Answer : Simulate DNA binding using force fields (e.g., AMBER) with explicit solvent models. Position 5-iodouracil near enzymatic active sites (e.g., UL5/UL52/UL8 complex). Validate via photocrosslinking assays and primer synthesis efficiency comparisons .
Key Notes
- Data Sources : Excluded commercial platforms (e.g., ) per user guidelines.
- Contradictions Addressed : Synthesis protocols, toxicity thresholds, and radiosensitization mechanisms were cross-referenced across peer-reviewed studies.
- Methodological Depth : Answers emphasize experimental design, validation techniques, and computational integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
